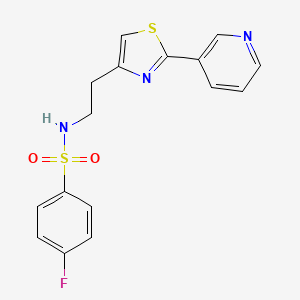
4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that has been synthesized as a potent fungicidal agent . It contains a thiazole ring, which is a five-membered ring system carrying nitrogen and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a thiazole ring, and a benzene ring. The dihedral angles between the pyridine and thiazole rings, and between the benzene and thiazole rings, are 4.3 (2) and 19.5 (3)°, respectively .Chemical Reactions Analysis
The thiazole ring in the compound is an important heterocycle in the world of chemistry. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of sulfonamide derivatives, including compounds similar to 4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide. These compounds have shown promising antidiabetic, anticancer, and antimicrobial activities, demonstrating their significant potential in drug development.
Faidallah et al. (2016) explored the synthesis of fluorinated pyrazoles and benzenesulfonylurea derivatives, showing significant antidiabetic activity. This research highlights the drug-like profiles of these compounds, suggesting their potential as leads for future drug discovery studies (Faidallah et al., 2016).
Gul et al. (2016) synthesized a series of benzenesulfonamides, testing them for cytotoxicity and carbonic anhydrase inhibition. The study found that certain derivatives exhibited interesting cytotoxic activities, which could be crucial for anti-tumor activity studies (Gul et al., 2016).
Antimicrobial and Anticancer Agents
Research into the antimicrobial and anticancer properties of sulfonamide derivatives continues to be a significant area of interest.
- Abbas et al. (2017) investigated new derivatives of benzenesulfonamide with hybridized hetero-bicyclic ring systems for antimicrobial properties. The study identified several compounds with promising dual antibacterial and antifungal potency, highlighting the potential of sulfonamide derivatives as antimicrobial agents (Abbas et al., 2017).
Photophysical and Photochemical Properties
Sulfonamide derivatives also show potential in material science, particularly in the development of fluorescent probes and sensors.
- Wang et al. (2012) developed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, demonstrating the utility of sulfonamide derivatives in environmental and biological sensing applications (Wang et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been found to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the thiazole ring is stable and resistant to reactivity with electrophiles . This suggests that the compound may be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSLRBISPNCQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
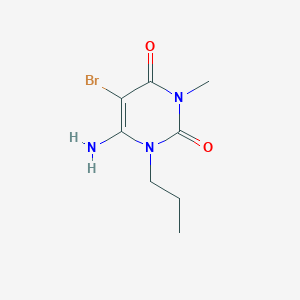
![1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2879546.png)
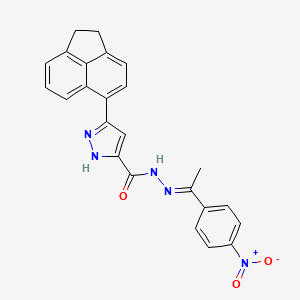
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2879550.png)
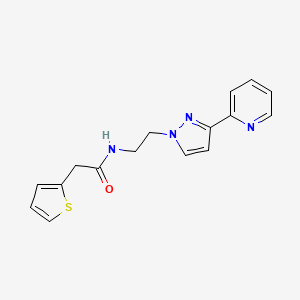

![3-{[1-(2-Phenylethanesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2879557.png)
![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2879559.png)
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2879560.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2879564.png)
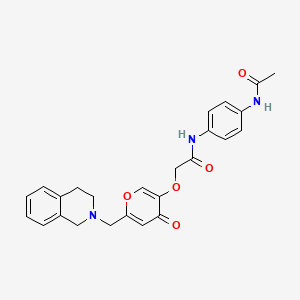
![N-(3,4-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2879567.png)
